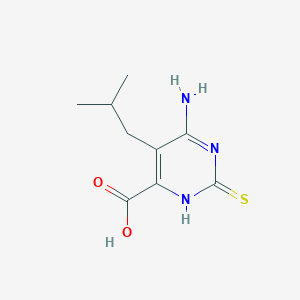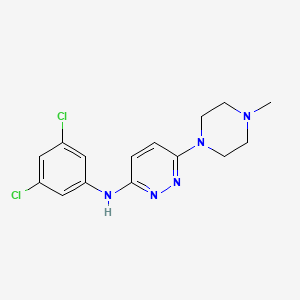
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a 3,5-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the introduction of the 4-methylpiperazin-1-yl group to the pyridazine ring. This can be done through a nucleophilic substitution reaction using 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine: This compound is unique due to the presence of both the 3,5-dichlorophenyl and 4-methylpiperazin-1-yl groups.
N-(3,5-Dichlorophenyl)pyridazin-3-amine: Lacks the 4-methylpiperazin-1-yl group, which may affect its biological activity.
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: Lacks the 3,5-dichlorophenyl group, which may influence its chemical properties.
Uniqueness
The combination of the 3,5-dichlorophenyl and 4-methylpiperazin-1-yl groups in this compound imparts unique chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
61472-06-8 |
|---|---|
Molekularformel |
C15H17Cl2N5 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19) |
InChI-Schlüssel |
SXCFOUDTMJXCGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


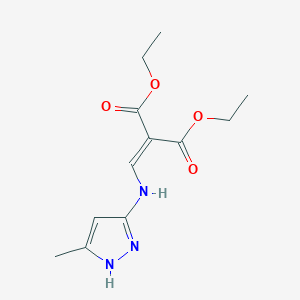
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)
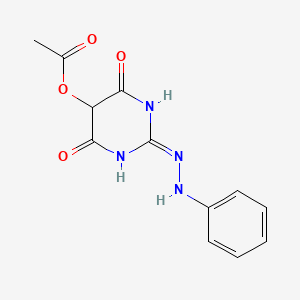
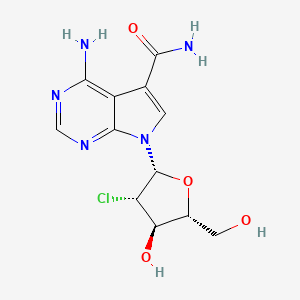




![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
